molecular formula C16H15NO B3055894 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 6772-61-8

2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3055894
CAS No.: 6772-61-8
M. Wt: 237.3 g/mol
InChI Key: MDQDPTFLHWZMPT-UHFFFAOYSA-N
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Description

2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a dihydroisoquinolinone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The reaction conditions typically involve:

    Reagents: β-phenylethylamine, benzaldehyde, acid catalyst (e.g., hydrochloric acid or sulfuric acid)

    Solvent: Often conducted in an organic solvent such as ethanol or methanol

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Another method involves the reduction of 2-benzylisoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired dihydroisoquinolinone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the aforementioned synthetic routes. The process would be scaled up to accommodate larger quantities, with considerations for cost-effectiveness, yield optimization, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinolinone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can yield the fully saturated isoquinoline derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can introduce halogen atoms into the benzyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride

Major Products Formed

    Oxidation: 2-Benzylisoquinolin-1(2H)-one

    Reduction: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It may act as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects. Derivatives of this compound may be developed as drugs for treating various diseases.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of dyes, pigments, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation pathways. The exact molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylisoquinolin-1(2H)-one: Lacks the dihydro component, making it more oxidized.

    2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Fully saturated version of the compound.

    3,4-Dihydroisoquinolin-1(2H)-one: Lacks the benzyl group, making it a simpler structure.

Uniqueness

2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the benzyl group and the dihydroisoquinolinone core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. The benzyl group can participate in various substitution reactions, while the dihydroisoquinolinone core provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

2-benzyl-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQDPTFLHWZMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449306
Record name 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6772-61-8
Record name 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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